Docosyl 3,4,5-trihydroxybenzoate

Description

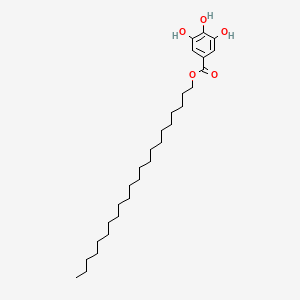

Docosyl 3,4,5-trihydroxybenzoate is a long-chain alkyl ester derived from gallic acid (3,4,5-trihydroxybenzoic acid) esterified with docosanol (a 22-carbon aliphatic alcohol). Its structure comprises a gallic acid core, known for three hydroxyl groups at positions 3, 4, and 5, linked to a docosyl (C22) chain via an ester bond.

Properties

CAS No. |

92748-88-4 |

|---|---|

Molecular Formula |

C29H50O5 |

Molecular Weight |

478.7 g/mol |

IUPAC Name |

docosyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C29H50O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-34-29(33)25-23-26(30)28(32)27(31)24-25/h23-24,30-32H,2-22H2,1H3 |

InChI Key |

IHRZBDBIVPOJAY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O |

Origin of Product |

United States |

Preparation Methods

Direct Esterification Without Water-Carrying Agents

The patent CN104045560A outlines a solvent-free method for octyl gallate synthesis, adaptable to longer chains like docosyl. Key steps include:

- Reagent Ratios : A 6:1 molar excess of alcohol (e.g., 1-docosanol) to gallic acid ensures homogeneous reaction conditions. Excess alcohol acts as both reactant and solvent.

- Catalytic System : Organic sulfonic acids (e.g., p-toluenesulfonic acid) at 12–15 wt% of gallic acid achieve >97% conversion. These catalysts outperform traditional sulfuric acid by minimizing oxidative side reactions.

- Reaction Conditions : Temperatures of 105–130°C for 3.5–5 hours drive esterification. For docosyl derivatives, higher temperatures (≥120°C) may be required to solubilize the long-chain alcohol.

- Workup : Neutralization with sodium bicarbonate, followed by cooling crystallization and vacuum filtration, yields crude product. Recrystallization from ethanol/water mixtures enhances purity.

Table 1. Comparative Synthesis Parameters for Alkyl Gallates

Catalytic Innovations and Solvent Systems

While the patent emphasizes solvent-free conditions, polar aprotic solvents like dimethylformamide (DMF) may aid in dissolving docosyl alcohol. However, such solvents necessitate post-reaction removal, complicating purification. Alternative catalysts include:

- Ionic Liquids : e.g., 1-butyl-3-methylimidazolium hydrogen sulfate, offering recyclability and high activity.

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica Lipase B) enable milder conditions (40–60°C), though reaction times extend to 24–48 hours.

Purification and Characterization

Post-synthesis steps critical for docosyl 3,4,5-trihydroxybenzoate include:

- Crystallization : Subcooling to 0–5°C precipitates the product. For C22 derivatives, hexane or heptane may replace water in washing steps to prevent emulsification.

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients isolates high-purity product.

- Analytical Validation :

Challenges in Docosyl Gallate Synthesis

Solubility Limitations

Gallic acid’s poor solubility in long-chain alcohols necessitates:

- Pre-dissolution in Polar Solvents : e.g., DMF or dimethyl sulfoxide (DMSO), though residual solvent must be rigorously removed.

- Stepwise Heating : Gradual temperature increases (e.g., 80°C → 140°C) prevent alcohol degradation.

Side Reactions

- Oxidation : Gallic acid’s phenolic groups oxidize under aerobic conditions. Nitrogen purging or antioxidant additives (e.g., BHT) mitigate this.

- Self-Condensation : Acid-catalyzed dimerization forms ellagic acid derivatives. Excess alcohol suppresses this pathway.

Industrial and Environmental Considerations

Scalability

Batch reactors with reflux condensers and mechanical stirrers accommodate large-scale synthesis. Continuous flow systems remain impractical due to viscosity challenges with C22 alcohols.

Sustainability

- Solvent Recovery : Excess docosyl alcohol is reclaimed via vacuum distillation (bp ≈ 180°C at 1 mmHg).

- Catalyst Recycling : p-Toluenesulfonic acid is recovered via aqueous extraction and reused with <10% activity loss.

Chemical Reactions Analysis

Types of Reactions: Docosyl 3,4,5-trihydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the aromatic ring can be oxidized to form quinones.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Ether or amine derivatives.

Scientific Research Applications

Docosyl 3,4,5-trihydroxybenzoate has several applications in scientific research, including:

Chemistry: Used as a model compound for studying esterification and other organic reactions.

Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups on the aromatic ring.

Medicine: Explored for its potential use in drug delivery systems and as a component in topical formulations.

Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties

Mechanism of Action

The mechanism of action of docosyl 3,4,5-trihydroxybenzoate involves its interaction with biological membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The hydroxyl groups on the aromatic ring can participate in hydrogen bonding and other interactions with proteins, influencing their function and stability .

Comparison with Similar Compounds

Alkyl Esters of Gallic Acid

Alkyl esters of gallic acid vary in chain length and branching, significantly altering their physicochemical properties. Evidence from molecular docking studies highlights the following trends (Table 1):

Table 1: Properties of Gallic Acid Alkyl Esters

| Compound | Molecular Weight (g/mol) | logP | Hydroxyl Groups | Chain Length |

|---|---|---|---|---|

| Propyl 3,4,5-trihydroxybenzoate | 212.20 | −1.37 | 3 | C3 |

| Butyl 3,4,5-trihydroxybenzoate | 226.23 | −0.95 | 3 | C4 |

| Octyl 3,4,5-trihydroxybenzoate | 282.34 | +0.72 | 3 | C8 |

| Docosyl 3,4,5-trihydroxybenzoate* | ~478.72 | ~+7.72 | 3 | C22 |

*this compound properties are extrapolated based on chain-length trends .

Key Observations :

- logP and Hydrophobicity : Longer alkyl chains increase logP values, enhancing lipid solubility. For example, the octyl derivative has a logP of +0.72, while docosyl’s estimated logP (~+7.72) suggests extreme hydrophobicity, likely limiting aqueous solubility but improving membrane permeability .

- Biological Activity : Shorter esters (e.g., propyl, butyl) are studied for antiviral activity, but longer chains like docosyl may face solubility challenges in biological systems, reducing efficacy unless formulated in lipid carriers .

Caffeic Acid Derivatives

Caffeic acid (3,4-dihydroxybenzeneacrylic acid) shares a phenolic backbone but lacks the third hydroxyl group at position 5. This structural difference reduces its antioxidant capacity compared to gallic acid derivatives.

3,4,5-Triethoxybenzoic Acid

3,4,5-Triethoxybenzoic acid replaces hydroxyl groups with ethoxy moieties, drastically reducing polarity. However, ethoxy groups enhance stability against oxidation .

Sodium 2-(3,4,5-Trihydroxybenzoyloxy)acetate

This sodium salt derivative features a carboxylate group instead of an alkyl chain, rendering it water-soluble. Unlike this compound, it is suited for applications requiring aqueous compatibility, such as pharmaceutical injectables or agrochemical sprays .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Docosyl 3,4,5-trihydroxybenzoate to improve yield and purity?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) for refluxing precursors, as demonstrated in analogous esterification protocols .

- Reaction Time Optimization : Extend reflux durations (e.g., 18–24 hours) to ensure complete conversion, followed by vacuum distillation to remove volatile byproducts .

- Crystallization : Purify via water-ethanol fractional crystallization to isolate high-purity product (65% yield reported for similar triazole derivatives) .

- Factorial Design : Apply 2^k factorial experiments to test variables (temperature, solvent ratio, catalyst concentration) and identify optimal conditions .

Table 1 : Example of Solvent Impact on Yield (Hypothetical Data Based on Analogous Reactions)

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMSO | 18 | 65 | 98 |

| Ethanol | 24 | 52 | 90 |

| Acetonitrile | 12 | 45 | 85 |

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm ester linkage formation and phenolic hydroxyl proton environments .

- HPLC-MS : Quantify purity and detect trace impurities using reverse-phase C18 columns with UV detection at 280 nm .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring mass loss at elevated temperatures (e.g., 100–300°C) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (based on safety data for structurally similar esters) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols during synthesis or weighing .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste services .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

- Methodological Answer :

- In Vitro Assays : Screen for antioxidant activity via DPPH radical scavenging assays (IC₅₀ comparisons with gallic acid derivatives) .

- Cell Culture Models : Test cytotoxicity using MTT assays on human keratinocytes (HaCaT) or cancer cell lines (e.g., HeLa) .

Advanced Research Questions

Q. What computational modeling approaches predict the supramolecular interactions of this compound in lipid-based drug delivery systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model lipid bilayer interactions, focusing on alkyl chain packing and hydrogen bonding .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in aqueous environments .

- COMSOL Multiphysics : Simulate diffusion kinetics across synthetic membranes under varying pH conditions .

Q. How should researchers resolve contradictions in biological activity data across experimental models?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply random-effects models to account for inter-study variability .

- Dose-Response Validation : Replicate experiments using standardized protocols (e.g., OECD guidelines) to isolate confounding factors (e.g., solvent polarity, cell line variability) .

Q. What experimental designs are optimal for studying the compound’s stability under oxidative or hydrolytic conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC-MS .

- pH-Varied Hydrolysis : Prepare buffered solutions (pH 1–9) and quantify ester bond cleavage kinetics using UV-Vis spectroscopy .

Table 2 : Hypothetical Stability Data Under Oxidative Stress

| Condition | Time (Days) | Degradation (%) |

|---|---|---|

| 3% H₂O₂, 25°C | 7 | 15 |

| 0.1 M Fe²⁺, 25°C | 7 | 40 |

| Dark control | 7 | 2 |

Q. How can researchers investigate the compound’s interactions with serum proteins for drug delivery applications?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD values) between the compound and human serum albumin (HSA) .

- Circular Dichroism (CD) : Monitor conformational changes in HSA upon ligand binding at 220–260 nm .

Key Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.